N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
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Overview
Description
“N,N,N’,N’-Tetramethyl-1,6-hexanediamine” is a compound that is structurally similar to the one you asked about . It is used as an aminating agent to prepare anion exchange membranes for solid alkaline fuel cells. It provides cationic groups for better anionic conductivity and acts as a cross-linking agent to enhance dimensional stability .
Molecular Structure Analysis
The molecular structure of “N,N,N’,N’-Tetramethyl-1,6-hexanediamine” is available and it has a molecular weight of 172.31 .
properties
IUPAC Name |
6-N,6-N,8-N,8-N-tetramethyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-17(2)24(20,21)11-8-12(25(22,23)18(3)4)14-13-9(11)6-5-7-10(13)15(19)16-14/h5-8H,1-4H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJMTWCKHNPFQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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